molecular formula C53H83N15O12 B1595549 Alanyl-prolyl-arginyl-leucyl-arginyl-phenylalanyl-tyrosyl-seryl-leucine CAS No. 87549-52-8

Alanyl-prolyl-arginyl-leucyl-arginyl-phenylalanyl-tyrosyl-seryl-leucine

Cat. No.: B1595549
CAS No.: 87549-52-8
M. Wt: 1122.3 g/mol
InChI Key: LGDUQVHQAYSLBL-YICAFACKSA-N
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Description

Alanyl-prolyl-arginyl-leucyl-arginyl-phenylalanyl-tyrosyl-seryl-leucine is an oligopeptide composed of nine amino acids. Oligopeptides are short chains of amino acids, typically containing between two and twelve residues

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this oligopeptide can be achieved through solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), along with organic solvents like dimethylformamide (DMF) and dichloromethane (DCM).

Industrial Production Methods: On an industrial scale, the production of this oligopeptide may involve automated peptide synthesizers that can handle large-scale synthesis with high precision and efficiency. The process would still follow the principles of SPPS but would be optimized for higher throughput and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: This oligopeptide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide (H2O2) or iodine (I2) can be used to oxidize specific amino acids within the peptide.

  • Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce disulfide bonds or other oxidized functional groups.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or tosylates.

Major Products Formed: The major products of these reactions would depend on the specific amino acids involved and the reaction conditions used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine, while reduction of disulfide bonds can result in the formation of free thiol groups.

Scientific Research Applications

This oligopeptide has several scientific research applications:

  • Chemistry: It can be used as a model compound to study peptide synthesis and stability.

  • Biology: The oligopeptide can serve as a substrate or inhibitor in enzymatic studies, helping to elucidate enzyme-substrate interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of peptide-based drugs or as a biomarker for certain diseases.

  • Industry: The oligopeptide can be used in the production of bioactive peptides for various industrial applications, including cosmetics and food additives.

Mechanism of Action

The mechanism by which this oligopeptide exerts its effects depends on its molecular targets and pathways involved. For example, if the oligopeptide interacts with specific receptors or enzymes, it may modulate signaling pathways or metabolic processes. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

This oligopeptide can be compared with other similar oligopeptides, such as:

  • Alanyl-prolyl-arginyl-leucyl-arginyl-phenylalanyl-tyrosyl-seryl-glycine: A similar oligopeptide with glycine replacing leucine.

  • Alanyl-prolyl-arginyl-leucyl-arginyl-phenylalanyl-tyrosyl-seryl-lysine: Another variant with lysine replacing leucine.

The uniqueness of this oligopeptide lies in its specific sequence of amino acids, which can influence its biological activity and stability.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H83N15O12/c1-29(2)24-37(63-44(72)36(15-10-22-60-53(57)58)62-49(77)42-16-11-23-68(42)50(78)31(5)54)45(73)61-35(14-9-21-59-52(55)56)43(71)64-38(26-32-12-7-6-8-13-32)46(74)65-39(27-33-17-19-34(70)20-18-33)47(75)67-41(28-69)48(76)66-40(51(79)80)25-30(3)4/h6-8,12-13,17-20,29-31,35-42,69-70H,9-11,14-16,21-28,54H2,1-5H3,(H,61,73)(H,62,77)(H,63,72)(H,64,71)(H,65,74)(H,66,76)(H,67,75)(H,79,80)(H4,55,56,59)(H4,57,58,60)/t31-,35-,36-,37-,38-,39-,40-,41-,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGDUQVHQAYSLBL-YICAFACKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H83N15O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1122.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87549-52-8
Record name alpha-Bag cell peptide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087549528
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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